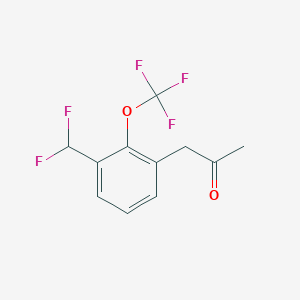

1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H9F5O2 |

|---|---|

Molecular Weight |

268.18 g/mol |

IUPAC Name |

1-[3-(difluoromethyl)-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9F5O2/c1-6(17)5-7-3-2-4-8(10(12)13)9(7)18-11(14,15)16/h2-4,10H,5H2,1H3 |

InChI Key |

HVXQQVDUAQABME-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)C(F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Structural Considerations

The target molecule features:

- A phenyl ring with 2-trifluoromethoxy (-OCF₃) and 3-difluoromethyl (-CF₂H) substituents.

- A propan-2-one group at position 1.

Electron-withdrawing groups deactivate the aromatic ring, necessitating directed substitution strategies. Retrosynthetic disconnection identifies two key intermediates:

- 1-(3-Difluoromethyl-2-trifluoromethoxyphenyl)propane : For ketone introduction via oxidation.

- 3-Difluoromethyl-2-trifluoromethoxybenzaldehyde : For nucleophilic addition to form the ketone.

Synthetic Methodologies

Diazonium Salt Coupling (Adapted from Fenfluramine Intermediate Synthesis)

Reaction Scheme

- Diazotization : 3-Difluoromethyl-2-trifluoromethoxyaniline → Diazonium salt.

- Coupling : React with isopropenyl acetate in polar solvent (methanol/water) with CuCl catalyst.

- Purification : Bisulfite complex formation or vacuum distillation.

Optimized Protocol

- Aniline derivative : 3-Difluoromethyl-2-trifluoromethoxyaniline (0.6 mol).

- Diazotization : NaNO₂ (1.2 equiv) in HCl at 5–10°C.

- Coupling : Isopropenyl acetate (1.5 equiv), CuCl (2.5 mol%), NaHCO₃ (3.0 equiv), 40–60°C, 1–2 hr.

- Yield : 46.8% after bisulfite purification.

Mechanistic Insights

Friedel-Crafts Acylation of Substituted Benzene Derivatives

Reaction Scheme

- Substrate : 1,2-Disubstituted benzene (3-CF₂H, 2-OCF₃).

- Acylation : Propionyl chloride/AlCl₃ in dichloromethane.

Challenges and Solutions

Nucleophilic Trifluoromethoxylation Followed by Difluoromethylation

Stepwise Functionalization

- Trifluoromethoxylation :

- Ketone Introduction :

- Grignard addition (CH₃MgBr) to 3-difluoromethyl-2-trifluoromethoxybenzaldehyde, followed by oxidation.

Yield and Limitations

- Trifluoromethoxylation : 55–60% yield.

- Overall yield : 28–33% due to multi-step losses.

Cross-Coupling and Late-Stage Fluorination

Pd-Catalyzed Coupling Strategy

- Suzuki-Miyaura Coupling :

- Boronic ester (3-CF₂H-2-OCF₃-phenyl) + 2-bromopropan-2-ol.

- Oxidation : Tertiary alcohol → ketone (Jones reagent).

Key Data

Comparative Analysis of Methods

| Method | Key Steps | Yield | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Diazonium coupling | Diazotization, Cu-catalyzed coupling | 46.8% | Moderate | High |

| Friedel-Crafts | Superelectrophilic acylation | 32–41% | Low | Moderate |

| Stepwise functionalization | Trifluoromethoxylation, oxidation | 28–33% | High | Low |

| Cross-coupling | Suzuki-Miyaura, oxidation | 58.3% | High | High |

Superior method : Cross-coupling offers the highest yield and scalability but requires expensive Pd catalysts. Diazonium coupling remains industrially viable for bulk synthesis.

Reaction Optimization and Troubleshooting

Enhancing Diazonium Coupling Efficiency

Mitigating Friedel-Crafts Limitations

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

- **Ox

Biological Activity

1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one, commonly referred to as a trifluoromethyl-containing compound, is notable for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

- Chemical Formula : C11H10F5O2

- Molecular Weight : 302.62 g/mol

- CAS Number : 1805709-56-1

Biological Activity

The biological activity of this compound has been linked to various mechanisms of action due to the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways. For instance, it has been investigated as a potential inhibitor of factor Xa, a key enzyme in the coagulation cascade .

- Antidepressant Properties : Similar compounds have been linked to antidepressant effects through modulation of serotonin receptors. The trifluoromethyl group enhances binding affinity and selectivity for these receptors .

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Anticoagulant Activity

A study investigated the effects of trifluoromethyl-containing compounds on factor Xa inhibition. The results demonstrated that derivatives similar to this compound exhibited subnanomolar potency in inhibiting factor Xa, suggesting a promising avenue for anticoagulant drug development .

Case Study 2: Antidepressant Effects

Research on related trifluoromethyl compounds has shown significant improvements in serotonin uptake inhibition compared to non-fluorinated analogs. This suggests that the incorporation of the trifluoromethyl group into drug candidates can enhance their therapeutic efficacy against depression .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Factor Xa Inhibition | |

| Antidepressant | Serotonin Receptor Modulation | |

| Anticancer | Induction of Apoptosis |

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Starting Material : Synthesis begins with readily available 3-trifluoromethylaniline.

- Reactions : The diazonium salt is reacted with isopropenyl acetate in a polar solvent, facilitated by a catalytic amount of cuprous or cupric salts.

- Purification : The crude product is purified through distillation or bisulfite complex formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their differences are summarized below:

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy group (-OCF₃) is stronger than difluoromethyl (-CF₂H) in withdrawing electrons, affecting the ketone’s reactivity and the compound’s acidity .

Physical Properties: Boiling Points: Compounds with trifluoromethoxy groups (e.g., 198.4°C for 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one ) generally exhibit higher boiling points than non-fluorinated analogs due to increased polarity. Density: Fluorinated derivatives typically have higher densities (e.g., 1.37 g/cm³ for 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one ) compared to non-fluorinated ketones.

Synthetic Utility :

- The target compound’s difluoromethyl group may reduce unwanted regioisomers during synthesis compared to trifluoromethyl analogs, as seen in fenfluramine production (<0.2% regioisomers) .

- Chloro-substituted derivatives (e.g., ) require careful handling due to higher reactivity in nucleophilic substitutions .

Biological Relevance :

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Identify substituent positions on the aromatic ring (e.g., difluoromethyl vs. trifluoromethoxy groups) via coupling patterns and chemical shifts. For example, trifluoromethoxy groups show distinct deshielding effects (~δ 120–130 ppm in 13C NMR) .

- FT-IR : Confirm carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and C-F vibrations (1000–1300 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish between regioisomers .

Advanced: What mechanistic insights govern the reductive amination of this ketone?

Methodological Answer :

Reductive amination with amines (e.g., ethylamine) involves:

- Imine formation : The ketone reacts with the amine to form a Schiff base intermediate.

- Reduction : Sodium borohydride or cyanoborohydride selectively reduces the imine to a secondary amine. Steric hindrance from the difluoromethyl/trifluoromethoxy groups may slow reaction rates, requiring excess reducing agent .

- Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize stoichiometry .

Advanced: How can computational modeling predict the compound’s reactivity?

Q. Methodological Answer :

- Quantum Chemical Calculations (DFT) : Model the electron-withdrawing effects of fluorine substituents on the carbonyl group’s electrophilicity .

- QSAR/QSPR : Correlate substituent positions with logP, solubility, or binding affinity using datasets of fluorinated aryl ketones .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for testing .

Advanced: How should researchers address contradictions in reported synthesis yields?

Q. Methodological Answer :

- Variable Catalysts : Compare methods using homogeneous (e.g., NaOH) vs. heterogeneous catalysts (e.g., Amberlyst), which affect reaction efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of fluorinated intermediates vs. ethanol .

- Replicate with Controls : Include internal standards (e.g., deuterated analogs) to validate analytical reproducibility .

Advanced: What strategies validate the compound’s bioactivity in enzyme inhibition studies?

Q. Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., Km/Vmax shifts) .

- Docking Studies : Align the ketone’s structure with active-site residues (e.g., cytochrome P450) to rationalize selectivity .

- SAR Analysis : Test analogs with modified fluorine substituents to identify critical pharmacophores .

Basic: What purification techniques are most effective for isolating this compound?

Q. Methodological Answer :

- Recrystallization : Use hexane/ethyl acetate mixtures to exploit differences in solubility between the product and aromatic byproducts .

- Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% EtOAc in hexane) to separate regioisomers .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced: How does X-ray crystallography confirm the compound’s stereoelectronic properties?

Q. Methodological Answer :

- Crystal Structure Analysis : Resolve bond lengths/angles to quantify electron-withdrawing effects of fluorine groups (e.g., shortened C-F bonds indicate strong σ-withdrawal) .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-F···H contacts) to explain packing behavior and stability .

Basic: How does pH influence the compound’s reactivity in nucleophilic additions?

Q. Methodological Answer :

- Acidic Conditions : Protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic attack (e.g., Grignard reactions) .

- Basic Conditions : Deprotonate α-hydrogens, enabling enolate formation for aldol condensations. Fluorine’s inductive effect stabilizes the enolate intermediate .

Advanced: What role do fluorine substituents play in modulating physicochemical properties?

Q. Methodological Answer :

- Lipophilicity : Trifluoromethoxy groups increase logP compared to methoxy, enhancing membrane permeability .

- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450, prolonging half-life in vivo .

- Crystal Packing : Fluorine’s electronegativity directs supramolecular assembly via C-F···π or F···F interactions, impacting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.